3-methyl-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 218.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug discovery, particularly as a scaffold for developing therapeutic agents targeting various biological pathways. The compound is classified as an amide, specifically a benzamide derivative, which is characterized by the presence of a piperidine moiety.
The synthesis of 3-methyl-N-(piperidin-4-yl)benzamide typically involves several key steps:
The synthesis may also involve variations depending on substituents on the benzene ring or modifications to enhance biological activity. For instance, introducing different functional groups can be accomplished through electrophilic aromatic substitution reactions.
The molecular structure of 3-methyl-N-(piperidin-4-yl)benzamide can be represented by its canonical SMILES notation: CC1=CC=CC=C1C(=O)N2CCCCC2
. This notation indicates that the compound consists of a methyl group attached to a benzene ring, which is connected to a piperidine ring through an amide bond.
BCKVYVQWZLZJQX-UHFFFAOYSA-N
3-methyl-N-(piperidin-4-yl)benzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-methyl-N-(piperidin-4-yl)benzamide often involves interaction with specific biological targets, such as receptors or enzymes. Research indicates that derivatives of piperidine-based benzamides can activate pathways related to hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels and tumor growth regulation.
Studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting that they may induce apoptosis through mechanisms involving caspase activation and modulation of gene expression related to cell survival.
3-methyl-N-(piperidin-4-yl)benzamide has potential applications in scientific research, particularly in:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: